Fosfato de lantano(III)

Descripción general

Descripción

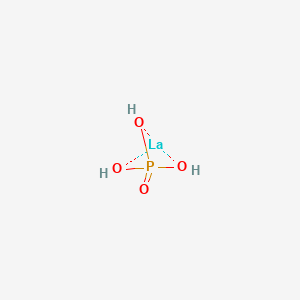

Lanthanum(III) phosphate, also known as Lanthanum(III) phosphate, is a useful research compound. Its molecular formula is LaPO4 and its molecular weight is 236.901 g/mol. The purity is usually 95%.

The exact mass of the compound Lanthanum(III) phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Lanthanum(III) phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum(III) phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Eliminación de fosfatos en el tratamiento de aguas

El fosfato de lantano(III) se utiliza ampliamente en el tratamiento de aguas para la eliminación de fosfatos . Es un adsorbente eficaz que puede eliminar el fosfato de diversas fuentes de agua, incluidos los cuerpos de agua dulce, los efluentes industriales y las aguas residuales . Los mecanismos implicados en la eliminación de fosfatos incluyen la deposición y la adsorción interfacial . Cuando se agrega lantano a la solución del suelo, reacciona con los iones fosfato para crear precipitados de fosfato de lantano insolubles .

Control de la eutrofización

La eutrofización, un problema ambiental importante causado por el exceso de nutrientes en los cuerpos de agua, a menudo conduce a un rápido crecimiento de algas y agotamiento del oxígeno. El fosfato de lantano(III) puede ayudar a controlar la eutrofización al eliminar eficazmente el fosfato, un nutriente clave para las algas .

Recuperación de fosfatos

Además de eliminar el fosfato del agua, el fosfato de lantano(III) también se puede utilizar para la recuperación de fosfatos . Esto es particularmente importante teniendo en cuenta que se espera que la roca fosfórica, una fuente no renovable, se agote en los próximos 50 a 100 años .

Enmienda del suelo

El fosfato de lantano(III) se puede utilizar como enmienda del suelo para controlar la cantidad de fosfato en el suelo . Al formar compuestos de fosfato insolubles mediante precipitación química, se evita que el fosfato excesivo se filtre a las aguas subterráneas

Mecanismo De Acción

Target of Action

Lanthanum(III) phosphate primarily targets dietary phosphate in the gastrointestinal tract . It is used to treat elevated phosphate levels, primarily in patients with chronic kidney disease .

Mode of Action

Lanthanum(III) phosphate reduces the absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This interaction with its targets results in a decrease in both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .

Biochemical Pathways

The primary biochemical pathway affected by Lanthanum(III) phosphate is the phosphate absorption pathway in the gastrointestinal tract . By binding to dietary phosphate and preventing its absorption in the intestine, it effectively manages hyperphosphatemia .

Result of Action

The molecular and cellular effects of Lanthanum(III) phosphate’s action primarily involve the reduction of serum phosphate levels in patients with end-stage renal disease . By forming insoluble lanthanum phosphate complexes that pass through the GI tract unabsorbed, it effectively reduces the absorption of dietary phosphate .

Action Environment

The action of Lanthanum(III) phosphate can be influenced by environmental factors such as pH, presence of co-existing ions, and organic matter . Increased La solubilization can occur under some environmental conditions, including at moderately acidic pH values (i.e., < 4.5-5.6), highly saline conditions, and in the presence of organic matter . Dissolved la will likely undergo hydrolysis, bind to organic matter, and combine with phosphate to precipitate rhabdophane (lapo4·h2o), all of which reduce the bioavailability of la in aquatic environments .

Análisis Bioquímico

Biochemical Properties

Lanthanum(III) phosphate has been found to interact with various biomolecules. For instance, it has been shown to form complexes with proteins such as lanmodulin, a protein that displays unprecedented affinity and selectivity for lanthanides . These interactions are believed to be facilitated by the unique coordination chemistry of lanthanides, which allows them to bind to a wide range of ligands .

Cellular Effects

Lanthanum(III) phosphate has been observed to have significant effects on cells. For example, it has been found to influence the osteogenic differentiation of bone marrow stromal cells . Moreover, it has been reported to have an impact on cell viability, with certain concentrations inhibiting cell viability .

Molecular Mechanism

The mechanism of action of Lanthanum(III) phosphate involves its ability to form insoluble complexes that pass through the gastrointestinal (GI) tract unabsorbed . This property allows it to bind dietary phosphate, thereby reducing its absorption and lowering serum phosphate levels .

Temporal Effects in Laboratory Settings

The effects of Lanthanum(III) phosphate have been studied over time in laboratory settings. For instance, it has been found that the compound’s ability to bind phosphate and reduce its absorption remains consistent over time .

Dosage Effects in Animal Models

In animal models, the effects of Lanthanum(III) phosphate have been observed to vary with dosage. For instance, in a study involving cats with chronic kidney disease, different dosages of Lanthanum(III) nitrate, a related compound, were found to have varying effects on serum phosphate levels .

Metabolic Pathways

Lanthanum(III) phosphate is involved in several metabolic pathways. For instance, it has been found to play a role in the regulation of phosphate metabolism, acting as a phosphate binder to control the levels of phosphate in the body .

Transport and Distribution

Lanthanum(III) phosphate is transported and distributed within cells and tissues in a manner that is largely dependent on its form and the specific biological context. For instance, it has been found that Lanthanum(III) nitrate can be transported and absorbed mainly via M cells in the gastrointestinal tract .

Propiedades

IUPAC Name |

lanthanum;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOXQXPFOXZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.[La] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.901 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13778-59-1, 14913-14-5 | |

| Record name | Lanthanum phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13778-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lanthanum(III) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014913145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

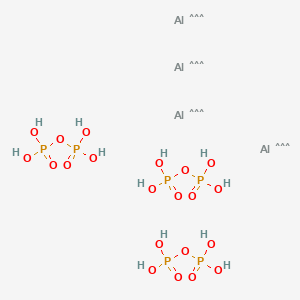

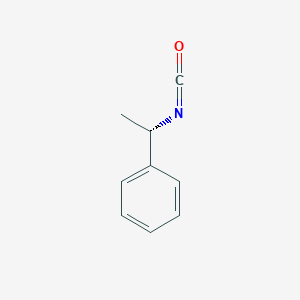

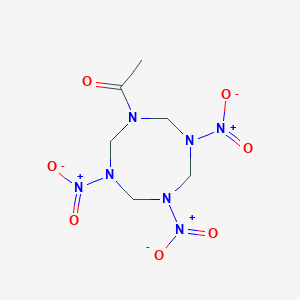

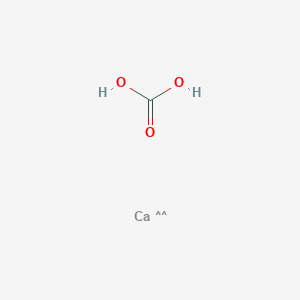

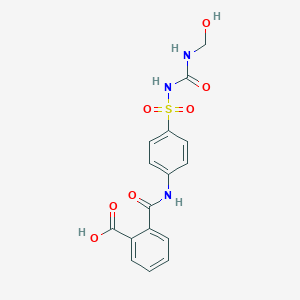

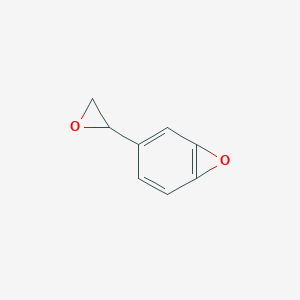

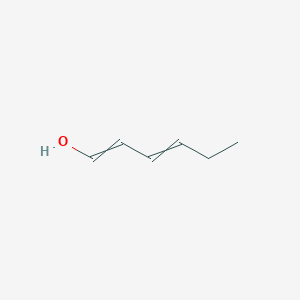

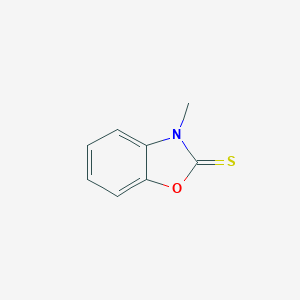

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid](/img/structure/B89002.png)